molecular formula C7H7F3N2 B14897023 2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine

2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine

Cat. No.: B14897023
M. Wt: 176.14 g/mol
InChI Key: DDMPOPLNDANDFD-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group into the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds, increasing its affinity for specific targets . This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine is unique due to its specific combination of fluorine atoms and pyridine ring, which imparts distinct properties such as enhanced metabolic stability and lipophilicity modulation. These characteristics make it particularly valuable in medicinal chemistry and other fields where precise control over molecular interactions is crucial .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-5-fluoropyridin-4-amine

InChI

InChI=1S/C7H7F3N2/c8-5-3-12-4(1-6(5)11)2-7(9)10/h1,3,7H,2H2,(H2,11,12)

InChI Key

DDMPOPLNDANDFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1N)F)CC(F)F

Origin of Product

United States

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